2-Amino-2-cyclopropyl-2-phenylacetic acid

Vue d'ensemble

Description

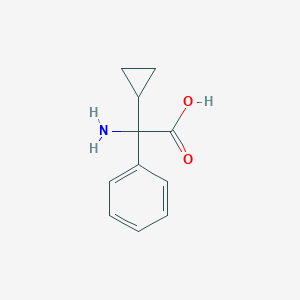

2-Amino-2-cyclopropyl-2-phenylacetic acid is a chiral α-amino acid derivative characterized by a cyclopropyl ring, a phenyl group, and an amino group attached to the central carbon of the acetic acid backbone. This structural arrangement confers unique steric and electronic properties, making it a compound of interest in medicinal chemistry and drug design.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-cyclopropyl-2-phenylacetic acid typically involves multi-step organic reactions. One common method includes the cyclopropanation of a phenylacetic acid derivative followed by the introduction of an amino group. The reaction conditions often require the use of strong bases and catalysts to facilitate the formation of the cyclopropyl ring and subsequent functionalization.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-2-cyclopropyl-2-phenylacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while substitution reactions can produce a variety of substituted amino acids.

Applications De Recherche Scientifique

2-Amino-2-cyclopropyl-2-phenylacetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism by which 2-Amino-2-cyclopropyl-2-phenylacetic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropyl and phenyl groups contribute to the compound’s overall stability and binding affinity, affecting its biological activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Steric Effects: The cyclopropyl group in this compound imposes greater steric hindrance compared to linear alkyl or benzamido substituents in analogs like 2-benzamido-2-phenylacetic acid. This may reduce metabolic degradation but limit binding to flat enzymatic pockets .

Polarity and Solubility: The amino group enhances water solubility relative to benzamido or hydroxyl-containing analogs (e.g., benzilic acid). However, the phenyl and cyclopropyl groups counterbalance this, resulting in moderate overall polarity .

Reactivity : Cyclopropane’s ring strain increases susceptibility to ring-opening reactions under acidic or oxidative conditions, distinguishing it from stable analogs like benzilic acid .

Biological Relevance: Unlike 2-amino-3-(2-methylidenecyclopropyl)propanoic acid, which is structurally related to natural amino acids, this compound lacks known natural analogs, suggesting synthetic utility in non-natural peptide design .

Research Implications and Limitations

While this compound shares functional groups with well-characterized compounds (e.g., benzamido or methylcyclopropyl derivatives), its unique stereoelectronic profile requires further investigation. Key gaps include:

Activité Biologique

2-Amino-2-cyclopropyl-2-phenylacetic acid (ACPA) is a compound of notable interest in medicinal chemistry due to its unique structural features and potential biological activities. With the molecular formula and a molecular weight of 191.23 g/mol, ACPA's structure incorporates an amino group, a cyclopropyl ring, and a phenyl group, contributing to its biological interactions and therapeutic potential.

The biological activity of ACPA is primarily attributed to its ability to interact with various enzymes and receptors. The amino group facilitates hydrogen bonding with target proteins, while the cyclopropyl and phenyl groups enhance the compound's stability and binding affinity. This interaction can modulate enzyme activities, influencing biochemical pathways involved in inflammation, pain perception, and possibly neuroprotection.

1. Anti-inflammatory Effects

ACPA has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating conditions such as arthritis or other inflammatory diseases.

2. Analgesic Properties

Research indicates that ACPA exhibits analgesic effects. It may act on pain pathways by modulating neurotransmitter release or receptor activity, providing relief in pain models.

3. Neuroprotective Potential

Preliminary studies have suggested that ACPA could possess neuroprotective effects, potentially through its influence on oxidative stress markers or neuroinflammatory processes.

Table 1: Summary of Biological Activities of ACPA

Comparative Analysis with Similar Compounds

ACPA's unique structure gives it distinct biological properties compared to related compounds:

| Compound | Structural Features | Notable Activities |

|---|---|---|

| 2-Amino-2-phenylacetic acid | Lacks cyclopropyl group | Less potent anti-inflammatory effects |

| Cyclopropylacetic acid | Lacks amino and phenyl groups | Different reactivity; limited biological applications |

| Phenylacetic acid | Lacks both amino and cyclopropyl groups | Minimal therapeutic relevance |

Q & A

Basic Research Questions

Q. What are the key structural features of 2-Amino-2-cyclopropyl-2-phenylacetic acid that influence its biological activity?

The cyclopropyl group introduces conformational rigidity, restricting rotational freedom and stabilizing specific peptide backbone geometries. This constraint enhances receptor selectivity and metabolic stability in peptide analogues. For example, cyclopropyl-containing amino acids have been shown to improve potency in bioactive peptides by pre-organizing their tertiary structures . Analytical techniques like X-ray crystallography or NMR can validate these structural effects.

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

A stepwise synthesis approach is recommended:

- Step 1 : Cyclopropane ring formation via [2+1] cycloaddition using methyl 2-chloro-2-cyclopropylideneacetate as a precursor .

- Step 2 : Stereoselective introduction of the amino group using chiral catalysts (e.g., Evans oxazaborolidine).

- Step 3 : Purification via recrystallization or preparative HPLC to isolate enantiomers. Key Parameters :

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Temperature | −78°C (for cyclopropanation) | +15% |

| Catalyst Loading | 5 mol% (chiral catalyst) | +20% ee |

| Solvent | Dichloromethane (DCM) | Minimal side products |

Q. What analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : Use - and -NMR to confirm cyclopropyl ring geometry and amino group stereochemistry.

- Mass Spectrometry (HRMS) : Validate molecular formula (CHNO) and isotopic purity.

- Chiral HPLC : Resolve enantiomers using a Chiralpak® AD-H column (hexane:isopropanol, 90:10) .

Advanced Research Questions

Q. How can computational strategies predict the reactivity of this compound in novel reactions?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) can model reaction pathways, such as cyclopropane ring-opening under acidic conditions or nucleophilic substitutions. For example:

- Reaction Prediction : Simulate the energy profile for oxidation with KMnO to identify intermediates .

- Transition State Analysis : Use IRC (Intrinsic Reaction Coordinate) calculations to validate mechanistic steps. Experimental validation via in-situ FTIR or GC-MS is critical to confirm computational predictions .

Q. How can researchers resolve contradictions in spectroscopic data across studies?

Discrepancies in NMR chemical shifts or melting points often arise from:

- Solvent Effects : Compare data acquired in identical solvents (e.g., DMSO-d vs. CDCl).

- Polymorphism : Perform X-ray diffraction to identify crystalline forms.

- Enantiomeric Purity : Re-examine chiral separation protocols; even 5% impurity can skew optical rotation values .

Q. What experimental designs are suitable for studying interactions between this compound and biomolecules?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to receptors (e.g., GPCRs) with immobilized peptide analogues.

- Circular Dichroism (CD) : Monitor conformational changes in peptides upon incorporation of the cyclopropyl amino acid .

- Molecular Dynamics (MD) Simulations : Model interactions over 100-ns trajectories to identify stable binding modes.

Q. Data Contradiction Analysis

For conflicting bioactivity results (e.g., IC variations):

-

Variable Possible Resolution Assay pH Standardize buffers (pH 7.4 for physiological conditions). Cell Line Variability Use isogenic cell lines and validate via CRISPR knockouts. Solubility Limits Optimize DMSO concentration (<0.1%) or use prodrug strategies.

Propriétés

IUPAC Name |

2-amino-2-cyclopropyl-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-11(10(13)14,9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMDHEYROUXUEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC=C2)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90994904 | |

| Record name | Amino(cyclopropyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90994904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73825-76-0 | |

| Record name | Cyclopropaneacetic acid, alpha-amino-alpha-phenyl-, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073825760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amino(cyclopropyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90994904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.